3-Ethoxy-1-methylnaphthalene
Overview
Description
3-Ethoxy-1-methylnaphthalene is an organic compound with the molecular formula C13H14O It belongs to the class of naphthalene derivatives, which are characterized by a naphthalene ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-methylnaphthalene typically involves the alkylation of 1-methylnaphthalene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with reagents such as aluminum chloride.
Major Products:
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalenes
Scientific Research Applications
3-Ethoxy-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of microbial infections.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-methylnaphthalene involves its interaction with various molecular targets. In biological systems, it may exert its effects through the generation of reactive oxygen species (ROS) and the modulation of redox-sensitive pathways. These interactions can lead to antimicrobial and antioxidant effects, making it a compound of interest for further pharmacological studies.
Comparison with Similar Compounds
- 1-Methoxynaphthalene
- 2-Ethoxynaphthalene
- 1-Methyl-2-ethoxynaphthalene
Comparison: 3-Ethoxy-1-methylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring. This structural difference can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the ethoxy group at the 3-position and the methyl group at the 1-position can affect its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-ethoxy-1-methylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-3-14-12-8-10(2)13-7-5-4-6-11(13)9-12/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUXVAYIWYMZKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503273 | |
Record name | 3-Ethoxy-1-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72036-01-2 | |
Record name | 3-Ethoxy-1-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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